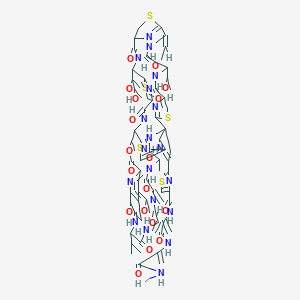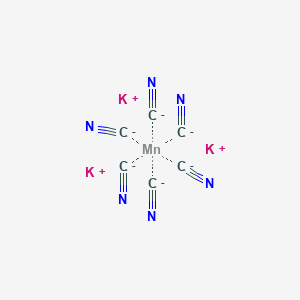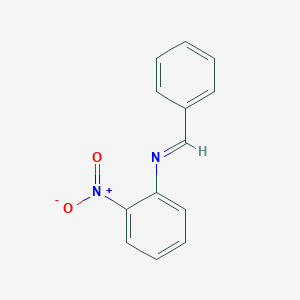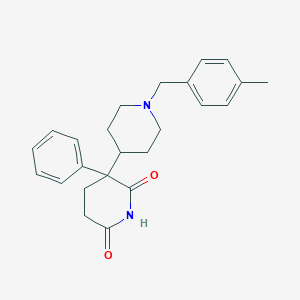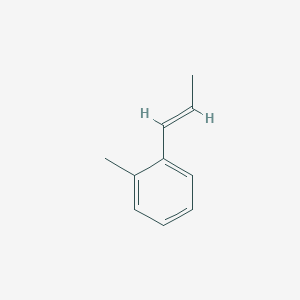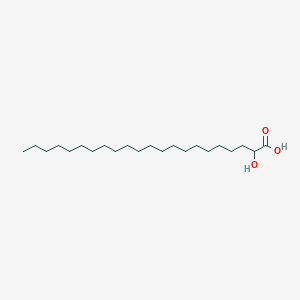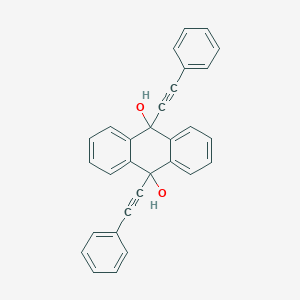
9,10-Anthracenediol, 9,10-dihydro-9,10-bis(phenylethynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenediol, 9,10-dihydro-9,10-bis(phenylethynyl)-, commonly known as ADPE or ADPA, is a synthetic organic compound that has gained attention in scientific research due to its unique properties. ADPE is a redox-active molecule that can undergo reversible oxidation and reduction, making it a potential candidate for various applications in electrochemistry, optoelectronics, and biochemistry.
Mécanisme D'action
The mechanism of action of ADPE involves its ability to undergo reversible oxidation and reduction. In its oxidized state, ADPE can act as an electron acceptor, while in its reduced state, it can act as an electron donor. This redox behavior makes ADPE a potential candidate for various applications in electrochemistry, optoelectronics, and biochemistry.
Effets Biochimiques Et Physiologiques
ADPE has been shown to have various biochemical and physiological effects in scientific research. It has been found to be a potent antioxidant, capable of scavenging free radicals and other ROS. ADPE has also been investigated for its potential as a fluorescent probe for detecting ROS and other biomolecules in living cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ADPE is its unique redox properties, which make it a potential candidate for various applications in electrochemistry, optoelectronics, and biochemistry. However, there are also some limitations to using ADPE in lab experiments. One of the main limitations is its potential toxicity, which can limit its use in certain applications. Additionally, ADPE can be difficult to synthesize, which can limit its availability for research purposes.
Orientations Futures
There are many potential future directions for research on ADPE. One area of interest is the development of new synthetic methods for ADPE, which could improve its availability for research purposes. Another area of interest is the development of new applications for ADPE in electrochemistry, optoelectronics, and biochemistry. Additionally, there is potential for ADPE to be used in medical applications, such as in the development of new drugs or diagnostic tools. Overall, ADPE is a promising compound that has the potential to make significant contributions to scientific research in the future.
Méthodes De Synthèse
The synthesis of ADPE involves the reaction of 9,10-anthracenedione with phenylacetylene in the presence of a palladium catalyst. The reaction proceeds via a Sonogashira coupling reaction, which forms a carbon-carbon triple bond between the anthracenedione and phenylacetylene. The resulting product is then reduced with sodium borohydride to yield ADPE. The overall reaction can be summarized as follows:
Applications De Recherche Scientifique
ADPE has been extensively studied in scientific research due to its unique redox properties. It has been used as a model compound for studying redox-active molecules and their applications in electrochemistry and optoelectronics. ADPE has also been investigated for its potential applications in biochemistry, particularly in the development of fluorescent probes for detecting reactive oxygen species (ROS) and other biomolecules.
Propriétés
Numéro CAS |
14825-85-5 |
|---|---|
Nom du produit |
9,10-Anthracenediol, 9,10-dihydro-9,10-bis(phenylethynyl)- |
Formule moléculaire |
C30H20O2 |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
9,10-bis(2-phenylethynyl)anthracene-9,10-diol |
InChI |
InChI=1S/C30H20O2/c31-29(21-19-23-11-3-1-4-12-23)25-15-7-9-17-27(25)30(32,28-18-10-8-16-26(28)29)22-20-24-13-5-2-6-14-24/h1-18,31-32H |
Clé InChI |
QLNUHXMKEJWHAP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CC2(C3=CC=CC=C3C(C4=CC=CC=C42)(C#CC5=CC=CC=C5)O)O |
SMILES canonique |
C1=CC=C(C=C1)C#CC2(C3=CC=CC=C3C(C4=CC=CC=C42)(C#CC5=CC=CC=C5)O)O |
Autres numéros CAS |
14825-85-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



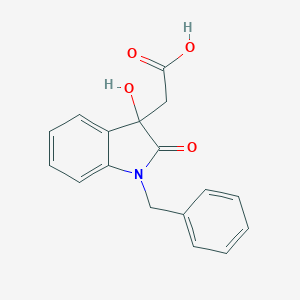
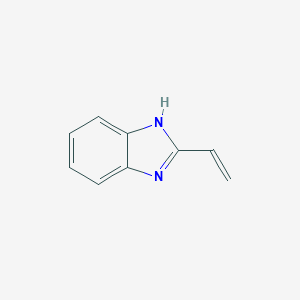
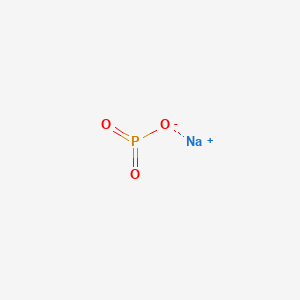
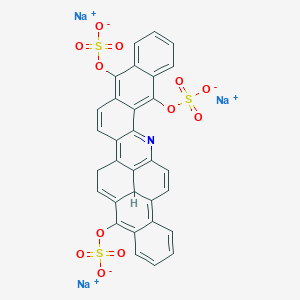
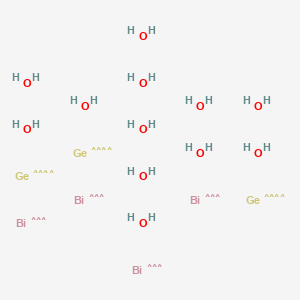
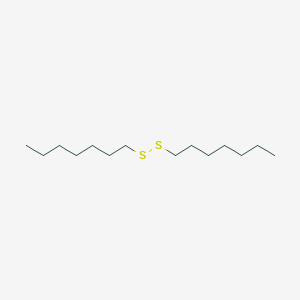
![2-Butenamide, N-[2-(2-oxo-1-imidazolidinyl)ethyl]-](/img/structure/B79965.png)
